molecular formula C11H19NO4 B069042 (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid CAS No. 160033-52-3

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid

Cat. No. B069042
M. Wt: 229.27 g/mol
InChI Key: BSAYEGDCKUEPNE-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves intricate steps that ensure the retention of the desired stereochemistry. For instance, the synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from Cliona tenuis involves isolation, structural characterization, and chemical transformations, confirming the significance of stereochemistry in synthesis processes (Castellanos et al., 2006).

Molecular Structure Analysis

Spectroscopic methods such as NMR and X-ray diffraction play a pivotal role in analyzing the molecular structure of pyrrolidine derivatives. The spectroscopic analysis, including NBO, HOMO, and LUMO analysis, of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrates the importance of these techniques in understanding the electronic and geometric aspects of similar compounds (Devi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives is influenced by their stereochemistry and functional groups. For example, the use of lipase-catalyzed regioselective lactamization in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid showcases the enzyme's role in controlling the formation of cyclic compounds with specific stereochemistry (Aurell et al., 2014).

Scientific Research Applications

  • Enzymatic Menthol Production

    • Field : Biochemistry
    • Application : This compound is used in the one-pot biosynthesis of menthol isomers, which are high-value monoterpenoid commodity chemicals .
    • Method : The process involves the use of recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases . This method allows for the optimization of each enzymatic step and the avoidance of monoterpenoid toxicity issues to the host cell .
    • Results : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained when E. coli strains coexpressed NtDBR with only MMR or MNMR, respectively .
  • Antibacterial Agent Production

    • Field : Pharmaceutical Chemistry
    • Application : “(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid” is known as MK-7655 and has antibacterial properties .
    • Method : The production process involves reacting a compound of Formula (II) with a compound of Formula (III) to obtain a compound of Formula (IV). This is followed by the hydrogenolysis of a compound of Formula (IV) to obtain a compound of Formula (V) .
    • Results : The specific results or outcomes of this process are not detailed in the source .
  • Synthesis of Hydrazones

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of hydrazones .
    • Method : The process involves the condensation of (2S,5R)-2-isopropyl-5-methylcyclohexanone with 4-R-phenoxyacetic acid hydrazides in the presence of a catalytic amount of glacial acetic acid . The structure of the target compounds has been established by FTIR-ATR, Raman, 1H-NMR and 13C-NMR spectral analysis and mass spectrometry .
    • Results : Hydrazones were obtained in 76–78% yield .
  • Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid

    • Field : Biochemistry
    • Application : This compound is used in the selective synthesis of (2S,3R)-3-hydroxypipecolic acid .
    • Method : The process involves the use of Fe (II)/α-ketoglutaric acid-dependent dioxygenase cis-P3H . By analyzing the structural confirmation and residue composition in the substrate-binding pocket, a “handlebar” mode of molecular interactions is proposed .
    • Results : The results obtained from HPLC and LC-MS analyses showed the presence of mass spectrometric peaks consistent with the molecular weight of the hydroxylated products, thereby confirming the formation of (2S,5R)-5-hydroxypipecolic acid after hydroxylation of L-Pip catalyzed by Ka PH1 .
  • Synthesis of New Cooling Agents

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of new cooling agents, known as menthol glycinates .
    • Method : The process involves two synthetic steps, starting from bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .
    • Results : Most of the prepared compounds were obtained without requiring aqueous phase extractions .
  • Antibacterial Agent Production

    • Field : Pharmaceutical Chemistry
    • Application : “(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid” is known as MK-7655 and has antibacterial properties .
    • Method : The production process involves reacting a compound of Formula (II) with a compound of Formula (III) to obtain a compound of Formula (IV). This is followed by the hydrogenolysis of a compound of Formula (IV) to obtain a compound of Formula (V) .
    • Results : The specific results or outcomes of this process are not detailed in the source .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H317 . The precautionary statements are P280-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYEGDCKUEPNE-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449295
Record name (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid

CAS RN

160033-52-3
Record name (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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